molecular formula C11H9NO2 B2674259 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde CAS No. 1159981-61-9

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2674259
CAS No.: 1159981-61-9
M. Wt: 187.198
InChI Key: CFHFMNSHRAATTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2-oxazole with a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, where the phenyl group can be further functionalized.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Methyl-5-phenyl-1,2-oxazole-3-carboxylic acid.

    Reduction: 4-Methyl-5-phenyl-1,2-oxazole-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The biological activity of 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is attributed to its ability to interact with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

  • 4-Methyl-5-phenyl-1,3-oxazole-2-carbaldehyde
  • 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde

Comparison: While these compounds share the oxazole ring and similar substituents, their positional isomerism leads to different chemical reactivity and biological activity. 4-Methyl-5-phenyl-1,2-oxazole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its interaction with other molecules and its overall stability.

Properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)12-14-11(8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHFMNSHRAATTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.